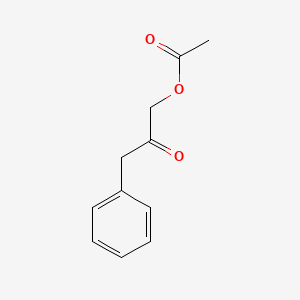

(2-oxo-3-phenylpropyl) acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(2-oxo-3-phenylpropyl) acetate |

InChI |

InChI=1S/C11H12O3/c1-9(12)14-8-11(13)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

InChI Key |

PBIVTYXUIYHJTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2 Oxo 3 Phenylpropyl Acetate and Cognate Structures

Elucidation of Reaction Pathways and Transition States in Oxo-Ester Synthesis

Understanding the synthesis of oxo-esters like (2-oxo-3-phenylpropyl) acetate (B1210297) requires a detailed analysis of reaction pathways and the associated transition states. This knowledge is fundamental to optimizing reaction conditions, maximizing yields, and controlling the stereochemical outcome.

Studies on Stereochemical Induction and Control in Asymmetric Reactions

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and α-acyloxy ketones are important chiral building blocks. Asymmetric synthesis of these molecules relies on the principles of stereochemical induction, where a chiral influence directs the reaction to favor the formation of one enantiomer over the other. This control is typically achieved by using chiral catalysts or auxiliaries that create diastereomeric transition states with different energy levels.

In reactions involving the formation of the chiral center at the α-position to the ketone, a chiral catalyst can selectively shield one face of the prochiral enolate or enol intermediate. This forces the incoming electrophile to attack from the less hindered face, resulting in a high degree of enantioselectivity. The stereochemical information can originate from a chiral auxiliary attached to the starting material, which is later removed, or more efficiently, from a chiral catalyst that can be used in substoichiometric amounts. researchgate.net For metal-catalyzed reactions, the stereoselectivity is often dictated by the chiral ligand coordinated to the metal center, which creates a well-defined chiral environment around the active site. acs.org The precise geometry of the metal-substrate complex in the transition state determines the facial selectivity of the bond-forming step.

Analysis of Racemization Processes in Dynamic Kinetic Transformations

Conventional kinetic resolution of a racemic mixture is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling a fast and efficient in-situ racemization of the starting material with a highly enantioselective kinetic resolution step. illinois.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. researchgate.net

For substrates like (2-oxo-3-phenylpropyl) acetate, DKR typically involves the enantioselective enzymatic acylation or deacylation of the corresponding α-hydroxy ketone (acyloin), coupled with an efficient racemization of the unreacted alcohol enantiomer. While bases have been explored for racemization, they are often incompatible with enzymatic conditions. acs.org A highly successful approach involves the use of transition metal complexes, particularly those based on ruthenium, as racemization catalysts. illinois.eduresearchgate.net

The mechanism of ruthenium-catalyzed racemization proceeds through a hydrogen transfer pathway. The ruthenium complex first oxidizes the alcohol to the corresponding achiral ketone (in this case, a 1-phenylpropane-1,2-dione derivative) and then catalyzes the re-hydrogenation of the ketone to form the racemic alcohol. illinois.eduacademie-sciences.fr This dehydrogenation-hydrogenation cycle allows the rapid interconversion of the alcohol enantiomers, enabling the enzyme to continuously resolve the racemate. The compatibility of the metal catalyst with the enzyme and the reaction conditions is crucial for the success of the DKR process. researchgate.net

| Catalyst System | Substrate Type | Acyl Donor | Key Findings | Yield (%) | ee (%) | Ref |

| Lipase (B570770) + Acidic Resin | Acyloins | Vinyl ester | Spatial separation of lipase and resin was required to prevent deactivation. | 91 | 93 | acs.org |

| Novozyme 435 + Ru complex 1 | Secondary alcohols | Isopropyl butyrate | The addition of the corresponding ketone increased the reaction rate. | >95 | 99 | academie-sciences.fr |

| Pseudomonas cepacia Lipase + Ru complex 2 | Secondary alcohols | Alkenyl acetates | Racemization did not require ketones as hydrogen mediators. | 60-98 | 82-99 | academie-sciences.fr |

| Pseudomonas stutzeri Lipase + [Ru(p-cymene)Cl2]2/dppb | Aromatic α-hydroxy ketones | - | First DKR of α-hydroxy ketones at room temperature. | quant. | >99 | researchgate.net |

Table 1. Examples of catalytic systems used in the dynamic kinetic resolution of α-hydroxy ketones and related alcohols.

Examination of Decarbonylation Side Reactions in Metal-Catalyzed Processes

In transition metal-catalyzed reactions, particularly those involving rhodium, palladium, or ruthenium, decarbonylation can emerge as a significant side reaction. This process involves the cleavage of a carbon-carbon bond and the loss of a carbonyl group (CO) from the substrate. snnu.edu.cn For a ketone like this compound, decarbonylation could occur from an acyl-metal intermediate.

The general mechanism for decarbonylation begins with the oxidative addition of the metal catalyst into a C-C bond adjacent to the carbonyl group, forming an acyl-metal complex. This intermediate can then undergo migratory extrusion of carbon monoxide, generating an alkyl-metal species. Subsequent reductive elimination or other reaction pathways can lead to the final decarbonylated product. snnu.edu.cn While more common for aldehydes, unstrained ketones can also undergo decarbonylation under certain conditions. The development of selective catalysts aims to minimize such side reactions by controlling the stability and reactivity of the key acyl-metal intermediates. snnu.edu.cn

Catalytic Activation Mechanisms and Intermediate Characterization

The reactivity of this compound can be precisely controlled through catalytic activation. Both organocatalysts and metal complexes offer distinct mechanisms for activating the substrate, enabling it to participate in a wide range of nucleophilic and electrophilic processes.

Organocatalyst Action in Nucleophilic and Electrophilic Processes

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high stereoselectivity. tib.eu this compound can be activated in two primary ways by organocatalysts:

Nucleophilic Activation (HOMO-Raising): In this mode, a chiral amine catalyst can condense with the ketone carbonyl to form a chiral enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon nucleophilic. thieme-connect.de This activated enamine can then react with various electrophiles in subsequent bond-forming steps. The stereochemistry of the reaction is controlled by the chiral scaffold of the organocatalyst, which directs the approach of the electrophile.

Electrophilic Activation (LUMO-Raising): The ketone carbonyl can be activated towards nucleophilic attack by forming hydrogen bonds with a Brønsted acid organocatalyst, such as a thiourea (B124793) or phosphoric acid derivative. wiley.commetu.edu.tr This interaction polarizes the C=O bond and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl carbon more electrophilic. This activation mode is crucial for reactions like Michael additions, Mannich reactions, and cyanohydrin formation. unibo.itmdpi.com

A more advanced strategy, SOMO (Singly Occupied Molecular Orbital) catalysis, involves the single-electron oxidation of the enamine intermediate to form a highly reactive 3π-electron radical cation. This species is a powerful electrophile that can engage in reactions with a variety of nucleophiles, known as SOMOphiles. thieme-connect.de

Role of Metal-Ligand Complexes in Chemo- and Stereoselectivity

Transition metal catalysis provides a powerful toolkit for transformations involving multifunctional molecules like this compound. The combination of a specific metal center and its coordinating ligands is paramount in determining the outcome of a reaction, governing both chemoselectivity (which functional group reacts) and stereoselectivity (the 3D arrangement of the product). chinesechemsoc.orgdiva-portal.org

The ligands bound to the metal dictate its electronic properties and create a defined steric environment at the catalytic site. For instance, in palladium-catalyzed reactions, the bite angle of bidentate phosphine (B1218219) ligands can be a crucial factor in controlling reaction efficiency and selectivity. chinesechemsoc.org Chiral ligands, such as N,N'-dioxides or chiral phosphines, can create an asymmetric environment that forces the reaction to proceed through a specific stereochemical pathway, leading to high enantiomeric excess in the product. acs.orgscu.edu.cn

In the context of DKR, the chemoselectivity of the metal complex is critical; it must efficiently racemize the alcohol substrate without interfering with the enzymatic resolution process. researchgate.netacademie-sciences.fr This synergy between a metal catalyst and an enzyme highlights the sophisticated level of control that can be achieved through the careful design of metal-ligand complexes.

| Metal | Ligand Type | Reaction Type | Selectivity Controlled | Key Feature | Ref |

| Ruthenium | Diamine, Phosphine | DKR (Racemization) | Chemo- & Stereoselectivity | Compatible with lipase; racemizes alcohol via hydrogen transfer. | researchgate.net, academie-sciences.fr |

| Palladium | Bidentate Phosphine | Dienylation | Regio- & Stereoselectivity | Ligand bite angle is critical for reaction efficiency and outcome. | chinesechemsoc.org |

| Rhodium | Chiral Bidentate Phosphine | Diels-Alder | Enantioselectivity | Metal-centered chirality locked by the ligand induces asymmetry. | acs.org |

| Copper | N,N'-Dioxide | Aldol (B89426) Reaction | Enantioselectivity | Chiral tetradentate ligand creates an effective asymmetric catalyst. | scu.edu.cn |

Table 2. Influence of metal-ligand complexes on selectivity in catalytic reactions.

Studies on Keto-Enol Tautomerism and its Influence on Reactivity

The chemical behavior of ketones and aldehydes is significantly influenced by the phenomenon of keto-enol tautomerism. masterorganicchemistry.com This process involves a reversible interconversion between two constitutional isomers: the keto form, characterized by a carbonyl group (C=O), and the enol form, which contains both a carbon-carbon double bond (C=C) and a hydroxyl group (-OH). masterorganicchemistry.comlibretexts.org For this compound, the α-hydrogens, located on the carbon adjacent to the carbonyl group, are weakly acidic, allowing for this tautomeric equilibrium. libretexts.org While the keto form is thermodynamically more stable and predominates at equilibrium for most simple ketones, the enol tautomer, though present in small concentrations, often serves as a crucial reactive intermediate. masterorganicchemistry.comlibretexts.org

The interconversion can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism : Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This increases the acidity of the α-hydrogen, which is then removed by a weak base (like water), leading to the formation of the enol. libretexts.orgyoutube.com

Base-Catalyzed Mechanism : In the presence of a base, an α-hydrogen is directly removed to form a resonance-stabilized enolate anion. Subsequent protonation of the oxygen atom in the enolate yields the enol form. libretexts.org

The significance of the enol form lies in its reactivity. The enol's double bond is electron-rich, making the α-carbon nucleophilic. masterorganicchemistry.com This nucleophilicity is central to a variety of α-substitution reactions. For instance, in the α-acetoxylation of ketones using reagents like (diacetoxy)iodobenzene (PIDA), the proposed mechanism involves the nucleophilic attack of the enol double bond on the electrophilic iodine of the reagent. rsc.org This initial attack is often the rate-determining step and underscores the necessity of the keto-enol equilibrium for the reaction to proceed. rsc.org Theoretical and kinetic studies on related ketones confirm that the formation of the enol intermediate is essential for functionalization at the α-position. rsc.org

| Factor | Influence on Enol Content | Rationale |

|---|---|---|

| Conjugation | Increases | If the enol's C=C bond can form a conjugated system with another π-system (like the phenyl group in this compound), the enol form is stabilized through resonance. masterorganicchemistry.comyoutube.com |

| Substitution | Increases | Similar to alkenes, a more substituted enol double bond is generally more stable. masterorganicchemistry.com For an asymmetrical ketone, the enol with the more substituted double bond is typically favored. libretexts.org |

| Hydrogen Bonding | Increases | In molecules with a nearby hydrogen bond acceptor (like a second carbonyl group), intramolecular hydrogen bonding can significantly stabilize the enol tautomer. masterorganicchemistry.comyoutube.com |

| Aromaticity | Dramatically Increases | If the formation of the enol results in an aromatic ring (e.g., phenol (B47542) from cyclohexadienone), the enol form will be overwhelmingly favored. masterorganicchemistry.comleah4sci.com |

Investigations into Radical Generation and Propagation in Oxo-Ester Functionalization

Beyond ionic pathways involving enolates, oxo-esters like this compound can participate in transformations driven by radical intermediates. The generation of these high-energy species is often initiated photochemically, where the absorption of light provides the energy needed to induce homolytic bond cleavage or facilitate electron transfer processes. uni-regensburg.dediva-portal.orgresearchgate.net Aromatic carbonyl compounds are particularly relevant in this context due to their ability to absorb UV light and undergo excitation to reactive triplet states. nih.gov

The generation of radicals from a molecule like this compound can be envisioned through several photochemical pathways:

Ligand-to-Metal Charge Transfer (LMCT) : In the presence of certain metal complexes, photochemical irradiation can excite an electron from a ligand orbital to a metal d-orbital, inducing homolysis and generating organic radicals. uni-regensburg.de

Homolytic Cleavage : The energy from photoexcitation can be sufficient to cause the homolytic cleavage of a bond, typically one that is relatively weak or leads to a stabilized radical. For instance, the C-H bond at the α-position to the carbonyl could be a site for hydrogen atom abstraction (HAT) by an excited species. acs.org

Photoredox Catalysis : An excited photocatalyst can initiate a single-electron transfer (SET) with the substrate. Depending on whether the substrate is oxidized or reduced, a radical cation or radical anion is formed, which can then undergo further reactions like fragmentation or proton loss to yield a neutral radical. nih.govacs.org

Time-resolved spectroscopic studies on related aromatic ketones, such as benzophenone (B1666685) derivatives, have shown that photoredox reactions can occur in aqueous environments. nih.gov These reactions proceed through the triplet excited state of the carbonyl, which can lead to the formation of ketyl radical species. nih.gov Once generated, these radical intermediates propagate the reaction through a chain mechanism. Common propagation steps include:

Hydrogen Atom Transfer (HAT) : A radical abstracts a hydrogen atom from another molecule, generating a new radical. 1,5-HAT processes are particularly favorable as they proceed through a stable six-membered cyclic transition state. acs.org

Addition to π-Systems : Radicals can add to double or triple bonds, a key step in functionalization and cyclization reactions. acs.org

Halogen Atom Transfer : In reactions involving N-haloimides, a carbon-centered radical can abstract a halogen atom to form the final product and propagate the radical chain. acs.org

Mechanistic studies involving electron paramagnetic resonance (EPR) spectroscopy with spin-trapping agents are instrumental in detecting and characterizing these short-lived radical intermediates, providing strong evidence for proposed radical pathways. acs.org

| Generation Method | Description | Potential Intermediates |

|---|---|---|

| Photochemical Homolysis | Direct cleavage of a covalent bond (e.g., C-C or C-H) upon absorption of light energy. | Acyl radicals, alkyl radicals. |

| Hydrogen Atom Abstraction (HAT) | An excited species (e.g., triplet carbonyl) abstracts a hydrogen atom from the substrate or solvent. nih.gov | Ketyl radicals, carbon-centered radicals. nih.gov |

| Single Electron Transfer (SET) | A photocatalyst or another reagent donates or accepts a single electron to or from the substrate. acs.org | Radical cations, radical anions. |

Advanced Spectroscopic and Chromatographic Characterization of 2 Oxo 3 Phenylpropyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the de novo structure elucidation of organic molecules in solution. semanticscholar.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-field NMR spectroscopy offers enhanced sensitivity and spectral dispersion, which is critical for resolving complex spin systems and accurately assigning signals in multifunctional molecules like (2-oxo-3-phenylpropyl) acetate (B1210297). copernicus.orgnih.gov The ¹H and ¹³C NMR spectra provide distinct chemical shifts for each unique nucleus, allowing for the precise assignment of the ester and ketone moieties, as well as the phenylpropyl backbone.

The structure of (2-oxo-3-phenylpropyl) acetate, C₆H₅-CH₂-C(=O)-CH₂-O-C(=O)-CH₃, contains several distinct proton and carbon environments. The expected chemical shifts, based on established values for similar structural motifs, are summarized in Table 1. frontiersin.orgnih.govopenstax.org The downfield shifts of the methylene (B1212753) protons are indicative of the deshielding effects of the adjacent carbonyl and oxygen atoms. oregonstate.edu Similarly, the ¹³C NMR spectrum is characterized by two distinct carbonyl resonances, one for the ketone and another for the ester, which is a key diagnostic feature. frontiersin.orgnih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Type | Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale/Comments |

| Phenyl | C₆H₅ | 7.20 - 7.40 (m) | 127.0 - 134.0 | Typical range for aromatic protons and carbons. frontiersin.org |

| Benzylic | Ph-C H₂-CO | ~3.8 (s) | ~50 | Deshielded by adjacent phenyl and ketone groups. |

| Ketone | C=O | --- | ~204 | Characteristic chemical shift for an aliphatic ketone. nih.gov |

| Methylene | CO-C H₂-O | ~4.8 (s) | ~70 | Strongly deshielded by adjacent ketone and ester oxygen. |

| Ester | C=O | --- | ~170 | Typical chemical shift for an ester carbonyl. nih.gov |

| Methyl | O-CO-C H₃ | ~2.1 (s) | ~21 | Standard chemical shift for an acetate methyl group. frontiersin.org |

Note: Predicted values are based on data for analogous α-acetoxy ketones and related structures. Actual experimental values may vary.

While 1D NMR provides fundamental information, complex molecules can suffer from signal overlap. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are employed to resolve these ambiguities and definitively establish the molecular architecture by revealing through-bond correlations between nuclei. rsc.orgacs.orgipb.pt

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would primarily show correlations among the protons within the phenyl ring. The absence of a cross-peak between the two methylene (CH₂) signals would decisively confirm they are separated by the non-protonated ketone carbonyl group. arkat-usa.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. nih.govresearchgate.net It provides an unambiguous link between the ¹H and ¹³C assignments, confirming, for instance, that the proton signal at ~3.8 ppm corresponds to the benzylic carbon at ~50 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for assembling the molecular skeleton, as it detects correlations between protons and carbons over two or three bonds. ipb.ptresearchgate.net These long-range correlations provide definitive proof of connectivity. Key expected correlations for this compound are outlined in Table 2.

Interactive Table 2: Key Diagnostic HMBC Correlations for this compound

| Proton (¹H) at | Correlates to Carbon (¹³C) at | Number of Bonds | Structural Information Confirmed |

| Benzylic CH₂ | Ketone C=O | 2 | Confirms position of the benzylic group relative to the ketone. |

| Benzylic CH₂ | Phenyl C(ipso) | 2 | Confirms attachment of the CH₂ to the phenyl ring. |

| Methylene CH₂-O | Ketone C=O | 2 | Confirms position of the acetoxy-bearing methylene group relative to the ketone. |

| Methylene CH₂-O | Ester C=O | 3 | Confirms the CH₂ is part of the acetate ester functionality. |

| Methyl CH₃ | Ester C=O | 2 | Confirms the methyl group is part of the acetate functionality. |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. bccampus.ca It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically to within a few parts per million (ppm). uni-muenchen.de This accuracy allows for the determination of a molecule's elemental composition. For this compound, the molecular formula is C₁₁H₁₂O₃. The calculated monoisotopic mass for this formula is 192.078645 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value would confidently confirm the elemental formula, distinguishing it from other possible formulas having the same nominal mass. researchgate.netrsc.orgacs.org

In many practical scenarios, such as monitoring a chemical reaction or analyzing a natural product extract, the compound of interest is part of a complex mixture. Hyphenated techniques, which couple a chromatographic separation method with mass spectrometric detection, are essential for such analyses. mdpi.comnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile and thermally stable compounds in the gas phase before detection. nih.gov If this compound possesses sufficient volatility and does not decompose at elevated temperatures, GC-MS would be a suitable method for its analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a more versatile and widely used technique, capable of analyzing a broader range of compounds, including those that are non-volatile or thermally labile. nih.govox.ac.uk It separates components in the liquid phase, making it ideal for analyzing reaction mixtures or biological samples directly. uni-regensburg.de

In addition to molecular weight determination, MS provides structural information through fragmentation analysis. The ionized molecule (parent ion) can break apart in a predictable manner, and the resulting fragment ions (daughter ions) create a characteristic mass spectrum. This fragmentation pattern serves as a molecular fingerprint. Tandem mass spectrometry (MS/MS) experiments can further enhance this by isolating a specific parent ion and inducing its fragmentation to produce a clean daughter ion spectrum, increasing analytical confidence. nih.govnih.gov

Interactive Table 3: Plausible Mass Spectrometric Fragments of this compound

| m/z | Ion Structure/Identity | Fragmentation Pathway |

| 192 | [M]⁺ or [M+H]⁺ | Molecular Ion / Protonated Molecule |

| 132 | [M - CH₃COOH]⁺ | Loss of neutral acetic acid (60 Da) |

| 119 | [C₆H₅CH₂CO]⁺ | Cleavage alpha to the ketone |

| 91 | [C₇H₇]⁺ | Benzyl cation, rearranges to stable tropylium (B1234903) ion |

| 73 | [CH₂OCOCH₃]⁺ | Cleavage alpha to the ketone |

| 43 | [CH₃CO]⁺ | Acetyl cation, from cleavage of the ester or fragments |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Since specific functional groups possess characteristic vibrational frequencies, these methods are excellent for functional group identification. scispace.comlibretexts.org

For this compound, the IR spectrum is expected to show strong, distinct absorption bands for the two different carbonyl groups. core.ac.uk The ketone C=O stretch typically appears at a lower wavenumber than the ester C=O stretch. The presence of two separate peaks in the carbonyl region (1700-1760 cm⁻¹) would be strong evidence for the proposed structure. Other characteristic bands include the C-O stretches of the ester and the various C-H and C=C vibrations of the aromatic and aliphatic parts of the molecule. copbela.org

Raman spectroscopy is a complementary technique that relies on light scattering rather than absorption. scispace.com While C=O groups produce moderately strong Raman signals, non-polar bonds, such as the aromatic ring's C=C bonds, often yield very strong signals, providing complementary information to the IR spectrum. researchgate.net

Interactive Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity (IR) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Ketone) | Stretch | 1715 - 1725 | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C=C (Aromatic) | Stretch | ~1600, 1450-1500 | Medium-Variable |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

Infrared (IR) Spectroscopy for Carbonyl and Ester Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the key functional groups within this compound, namely the ketone and ester carbonyl groups. The position, intensity, and shape of the characteristic vibrational bands for these groups offer significant structural insights.

In α-keto esters like this compound, the two carbonyl groups (ketone and ester) are expected to exhibit distinct stretching vibrations. Generally, there is minimal interaction between the two carbonyl groups in α-keto esters, leading to absorption bands in the range of 1755-1740 cm⁻¹. spcmc.ac.in The ester carbonyl group, in particular, is sensitive to its local chemical environment. spcmc.ac.in For saturated aliphatic esters, the C=O stretching vibration typically appears in the 1750-1735 cm⁻¹ region. spcmc.ac.in The presence of an adjacent aryl group, as in aryl ketones, tends to lower the C=O stretching frequency due to conjugation. For instance, the C=O stretch in acetophenone (B1666503) is observed at 1684 cm⁻¹. spcmc.ac.in

A distinguishing feature for esters is the strong C-O stretching band, which appears in a region where ketones show a weaker band. spcmc.ac.in Saturated esters (excluding acetates) display a strong C-C(=O)-O band between 1210-1163 cm⁻¹, which is often stronger and broader than the C=O stretching absorption. spcmc.ac.in For acetates of saturated alcohols, this band is found around 1240 cm⁻¹. spcmc.ac.in

The vibrational modes of this compound can be influenced by various factors, including the potential for enolization in related β-keto esters, which can lead to intramolecular hydrogen bonding and a shift of the C=O band to lower frequencies (around 1650 cm⁻¹). spcmc.ac.in However, for α-keto esters, this effect is less pronounced. The specific vibrational frequencies for this compound would provide a valuable fingerprint for its identification and characterization.

Table 1: Typical Infrared Absorption Frequencies for Functional Groups in this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| α-Keto Ester C=O | Stretching | 1755-1740 | spcmc.ac.in |

| Saturated Aliphatic Ester C=O | Stretching | 1750-1735 | spcmc.ac.in |

| Aryl Ketone C=O | Stretching | 1700-1670 | spcmc.ac.in |

| Acetate C-C(=O)-O | Stretching | ~1240 | spcmc.ac.in |

| Ester C-O | Stretching | 1300-1050 | spcmc.ac.in |

This table presents generalized data. Specific values for this compound may vary.

Complementary Applications of Raman Spectroscopy

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for the structural elucidation of this compound. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar moieties. spectroscopyonline.com This complementary nature is crucial for a complete vibrational analysis. semi.ac.cn

For instance, in the analysis of molecules with both polar and non-polar regions, such as amino acids, IR spectra can be dominated by strong signals from polar groups like N-H, while Raman spectra provide clearer information on C-H and C-C stretching vibrations. semi.ac.cn In the context of this compound, Raman spectroscopy can provide detailed information about the phenyl ring and the hydrocarbon backbone, which may be less prominent in the IR spectrum.

Raman spectroscopy is also a powerful tool for monitoring chemical reactions in real-time, such as the synthesis of related compounds like 3-acetylcoumarin (B160212) from salicylaldehyde (B1680747) and ethyl acetoacetate (B1235776). researchgate.net This capability allows for reaction optimization and ensures product quality. researchgate.net Furthermore, Raman imaging techniques can be used to visualize the distribution of specific chemical components within a sample without the need for labeling. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound, particularly concerning the conjugated systems within the molecule. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals, and the wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic transitions. uobabylon.edu.iqbspublications.net

The presence of a phenyl group and a carbonyl group in this compound constitutes a chromophore, the part of the molecule responsible for light absorption. msu.edu Carbonyl compounds typically exhibit two main types of electronic transitions: the allowed π → π* transition and the forbidden n → π* transition. uobabylon.edu.iq Conjugation of the carbonyl group with a double bond or an aromatic ring shifts both of these transitions to longer wavelengths (a bathochromic shift), with a more pronounced effect on the π → π* band. uobabylon.edu.iq

As the extent of conjugation in a molecule increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. uobabylon.edu.iqlibretexts.org This results in the absorption of light at longer wavelengths. libretexts.orglibretexts.org For α,β-unsaturated ketones, empirical rules, such as the Woodward-Fieser rules, can be used to predict the λmax. uobabylon.edu.iq

Table 2: Expected UV-Vis Absorption Characteristics for Chromophores in this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) | Reference |

| Phenyl Ring | π → π | ~200-280 | uobabylon.edu.iq |

| Carbonyl Group (unconjugated) | n → π | ~270-300 | uobabylon.edu.iq |

| Conjugated Carbonyl-Aryl System | π → π* and n → π* | Shifted to longer wavelengths | uobabylon.edu.iqlibretexts.org |

This table presents generalized data. Specific values for this compound may vary based on solvent and substitution.

Advanced Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound and its derivatives. Both gas and liquid chromatography offer powerful solutions for analyzing this type of compound.

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds. semanticscholar.org For complex mixtures, comprehensive two-dimensional gas chromatography (GC × GC) provides significantly enhanced separation power and peak capacity compared to conventional one-dimensional GC. plos.orgresearchgate.netchromatographyonline.comnih.gov This is achieved by using two columns with different stationary phases connected by a modulator. mdpi.com

GC × GC coupled with a time-of-flight mass spectrometer (TOF-MS) is a particularly powerful combination, allowing for the separation and identification of hundreds of individual components in complex samples, such as those found in environmental or food analysis. plos.orgtandfonline.comcopernicus.orgcopernicus.org This enhanced resolution can often simplify or eliminate the need for extensive sample preparation. nih.gov The structured nature of GC × GC chromatograms, where compounds of the same chemical class often appear in specific regions, aids in their identification. researchgate.net Given the potential volatility of this compound, GC and GC × GC are highly suitable for its analysis, especially for identifying and quantifying impurities or byproducts.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. ebsco.comadvancechemjournal.com The separation is based on the partitioning of analytes between a liquid mobile phase and a stationary phase packed in a column. advancechemjournal.com

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode of separation. advancechemjournal.comnih.gov For the analysis of this compound, various detection methods can be employed. A UV detector is a standard choice, given the presence of chromophores in the molecule. ebsco.com For enhanced selectivity and sensitivity, a photodiode array (PDA) detector can be used to acquire full UV-Vis spectra of the eluting peaks. mdpi.com Mass spectrometry (MS) is another powerful detection method that can be coupled with HPLC (LC-MS) to provide molecular weight and structural information. researchgate.net Chiral HPLC, using a chiral stationary phase, is essential for the separation and analysis of enantiomers of chiral derivatives. nih.govbeilstein-journals.org

Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Advantages for this compound Analysis | Common Detectors | Reference |

| GC | Separation based on volatility and interaction with stationary phase in a gaseous mobile phase. | Suitable for volatile and thermally stable compounds. High resolution. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | semanticscholar.org |

| GC × GC | Two-dimensional separation using two different columns. | Greatly enhanced peak capacity and resolution for complex mixtures. Structured chromatograms aid identification. | TOF-MS, FID | plos.orgresearchgate.netnih.gov |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence Detector (FLD) | ebsco.comadvancechemjournal.com |

| Chiral HPLC | HPLC with a chiral stationary phase. | Separation of enantiomers. | UV-Vis, PDA | nih.govbeilstein-journals.org |

Effective sample preparation is crucial for accurate and reliable chromatographic analysis. chromatographyonline.com The choice of sample preparation technique depends on the sample matrix, the concentration of the analyte, and the analytical method being used. For complex matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to isolate and concentrate the analyte of interest. nih.gov

Derivatization is a chemical modification of the analyte to improve its analytical properties. chromatographyonline.commostwiedzy.pl In GC analysis, derivatization can be used to increase the volatility and thermal stability of polar compounds. semanticscholar.org For example, silylation is a common derivatization method for compounds with hydroxyl or carboxylic acid groups. core.ac.uk

In HPLC, derivatization is often employed to enhance detection. chromatographyonline.com For instance, a fluorescent tag can be attached to the analyte to allow for highly sensitive and selective fluorescence detection. nih.gov Derivatization can be performed before chromatography (pre-column) or after separation (post-column). mostwiedzy.pl For the analysis of ketones and aldehydes, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established method for both GC and HPLC analysis, forming stable derivatives that can be easily detected by UV or MS. researchgate.net Solid-phase analytical derivatization (SPAD) combines extraction and derivatization into a single step, offering advantages such as improved selectivity and reduced solvent consumption. researchgate.net

Strategic Applications of 2 Oxo 3 Phenylpropyl Acetate and Oxo Esters in Advanced Organic Synthesis

Precursors for the Synthesis of Diverse Organic Building Blocks

The compound (2-oxo-3-phenylpropyl) acetate (B1210297) and related oxo-esters are pivotal starting materials for generating a variety of fundamental organic molecules. The dual reactivity of the ketone and the ester functionalities, often in concert with the α-acetoxy group, allows for stepwise or tandem reactions to build molecular complexity.

Production of α-Hydroxy Acids and α-Amino Acid Precursors

The α-acetoxy ketone structure is a masked form of an α-hydroxy ketone, which in turn can be a precursor to valuable α-hydroxy acids and α-amino acids.

α-Hydroxy Acids: The synthesis of α-hydroxy acids can be envisioned from (2-oxo-3-phenylpropyl) acetate through a two-step process. First, hydrolysis of the acetate ester would yield the corresponding α-hydroxy ketone, 1-hydroxy-3-phenylpropan-2-one. Subsequent oxidation of the ketone functionality would lead to the formation of the desired α-hydroxy acid, 2-hydroxy-3-phenylpropanoic acid. Alternatively, the asymmetric reduction of the ketone in α-keto esters is a well-established method for producing chiral α-hydroxy esters with high enantiomeric purity, which can then be hydrolyzed to the corresponding chiral α-hydroxy acids. oup.comnih.gov This enzymatic or chemo-catalytic reduction offers a powerful strategy for accessing optically active α-hydroxy acids, which are important building blocks in pharmaceuticals and fine chemicals. nih.gov

α-Amino Acid Precursors: The ketone group in this compound serves as a handle for the introduction of a nitrogen-containing functionality, a key step in the synthesis of α-amino acids. A primary method for this transformation is reductive amination. wikipedia.orglibretexts.org This reaction involves the condensation of the ketone with an amine, such as ammonia (B1221849), to form an imine intermediate, which is then reduced in situ to the corresponding amine. nih.govnih.govorganic-chemistry.org In the context of this compound, this would yield an α-acetoxy amine, a direct precursor to an α-amino acid like phenylalanine after hydrolysis of the acetate and subsequent oxidation of the alcohol or another appropriate functional group manipulation.

| Precursor | Target Building Block | Key Transformation(s) |

| This compound | α-Hydroxy Acid (2-hydroxy-3-phenylpropanoic acid) | 1. Acetate Hydrolysis 2. Ketone Oxidation |

| α-Keto Ester | Chiral α-Hydroxy Ester | Asymmetric Reduction oup.comnih.gov |

| This compound | α-Amino Acid Precursor (e.g., Phenylalaninol derivative) | Reductive Amination wikipedia.orglibretexts.org |

Construction of Complex Heterocyclic Scaffolds and Ring Systems

Oxo-esters like this compound are valuable substrates for the synthesis of a variety of heterocyclic compounds. The acetate group at the α-position can function as a leaving group, analogous to a halide in classical heterocyclic syntheses.

Furan (B31954) Synthesis: The Feist-Benary furan synthesis is a classic method that involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to form substituted furans. wikipedia.orguobaghdad.edu.iqambeed.comquimicaorganica.orgresearchgate.net By analogy, this compound, with its α-acetoxy leaving group, can react with enolates of β-dicarbonyl compounds to generate a 1,4-dicarbonyl intermediate, which then cyclizes under acidic or basic conditions to yield a polysubstituted furan. This approach provides a route to furans with substitution patterns dictated by the choice of the oxo-ester and the β-dicarbonyl partner. Another powerful method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to furans. alfa-chemistry.comwikipedia.orgorganic-chemistry.org

Pyrrole (B145914) Synthesis: The Hantzsch pyrrole synthesis is a related reaction that utilizes an α-halo ketone, a β-ketoester, and ammonia or a primary amine to construct the pyrrole ring. nih.govwikipedia.orgsemanticscholar.orgscribd.comresearchgate.net this compound can serve as the α-halo ketone equivalent in this multicomponent reaction. The reaction proceeds through the formation of an enamine from the β-ketoester and amine, which then attacks the α-acetoxy ketone. Subsequent cyclization and dehydration afford the substituted pyrrole. The Paal-Knorr synthesis can also be adapted for pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia. alfa-chemistry.comwikipedia.orgorganic-chemistry.org

| Heterocyclic Synthesis | Key Reactants | Resulting Heterocycle |

| Feist-Benary Synthesis | α-Acetoxy Ketone + β-Dicarbonyl Compound | Substituted Furan wikipedia.orgambeed.com |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound (from α-acetoxy ketone) | Substituted Furan or Pyrrole alfa-chemistry.comwikipedia.org |

| Hantzsch Synthesis | α-Acetoxy Ketone + β-Ketoester + Amine | Substituted Pyrrole nih.govwikipedia.org |

Facilitation of Novel Carbon–Carbon and Carbon–Heteroatom Bond-Forming Reactions

The reactivity of this compound and related oxo-esters is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing new bonds in organic synthesis.

Carbon-Carbon Bond Formation: Palladium-catalyzed allylic alkylation, such as the Tsuji-Trost reaction, is a powerful method for C-C bond formation. organic-chemistry.orgwikipedia.orgdtu.dk The enolate of this compound can act as a soft nucleophile that attacks a π-allyl palladium complex. This reaction would result in the formation of a new C-C bond at the α-position of the ketone, leading to more complex molecular structures. Asymmetric versions of this reaction, using chiral ligands, can achieve high enantioselectivity in the formation of new stereocenters. nih.govnih.govacs.orgnih.govrsc.orgresearchgate.net

Carbon-Heteroatom Bond Formation: The α-acetoxy group in this compound can be displaced by heteroatom nucleophiles in palladium-catalyzed reactions. This allows for the direct introduction of nitrogen, oxygen, or sulfur functionalities at the α-position of the ketone. For instance, reaction with amines (Buchwald-Hartwig amination), alcohols, or thiols in the presence of a suitable palladium catalyst and ligand system can lead to the formation of α-amino ketones, α-alkoxy ketones, and α-thio ketones, respectively. These products are themselves versatile intermediates for further synthetic transformations.

| Reaction Type | Role of Oxo-Ester | Bond Formed | Key Catalyst |

| Tsuji-Trost Allylic Alkylation | Enolate (Nucleophile) | Carbon-Carbon | Palladium(0) organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig Amination | Electrophile | Carbon-Nitrogen | Palladium(0) |

| C-O/C-S Coupling | Electrophile | Carbon-Oxygen / Carbon-Sulfur | Palladium(0) |

Development of Chiral Auxiliaries and Ligands (as synthetic tools)

The inherent chirality of α-hydroxy ketones, which can be derived from the asymmetric reduction of α-keto esters like this compound, makes them valuable synthons for the development of chiral auxiliaries and ligands for asymmetric catalysis. oup.comnih.govacs.orgwikipedia.orgrsc.orgsemanticscholar.org

Chiral Auxiliaries: An α-hydroxy ketone derived from this compound can be attached to a prochiral substrate. The stereocenter of the α-hydroxy ketone can then direct the stereochemical outcome of a subsequent reaction, for example, a diastereoselective alkylation or a conjugate addition. nih.gov After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered. The steric and electronic properties of the phenyl group and the ketone can influence the facial selectivity of the reaction.

Chiral Ligands: The α-hydroxy ketone motif is a common feature in many successful chiral ligands. researchgate.netnih.gov The hydroxyl and keto groups can act as coordination sites for a metal center. By synthesizing chiral α-hydroxy ketones, for example through asymmetric hydrogenation, and then further modifying them, a wide variety of chiral ligands can be prepared. semanticscholar.orgrsc.org These ligands can be used in a range of metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and C-C bond-forming reactions, to induce high levels of enantioselectivity. The specific structure of the ligand, including the nature of the substituents, can be fine-tuned to optimize the catalytic activity and selectivity for a particular transformation. researchgate.netnih.govresearchgate.netunimi.it

| Application | Key Structural Feature | Principle of Stereocontrol |

| Chiral Auxiliary | Stereogenic center of the α-hydroxy ketone | Diastereoselective control of reactions on an attached substrate nih.gov |

| Chiral Ligand | Bidentate coordination of hydroxyl and keto groups to a metal | Formation of a chiral catalytic environment for asymmetric transformations researchgate.netnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.